N-Carbobenzoxy-L-glutamic acid

Overview

Description

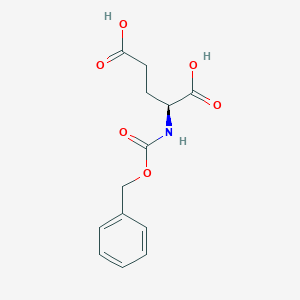

N-Carbobenzoxy-L-glutamic acid (Cbz-L-glutamic acid, CAS 1155-62-0) is a protected derivative of L-glutamic acid, where the α-amino group is shielded by a carbobenzoxy (Cbz) group. This compound is widely utilized in peptide synthesis and pharmaceutical research due to its ability to prevent unwanted side reactions during chemical modifications . Key applications include:

- Synthetic Chemistry: Serves as a precursor for α-benzyl L-glutamate via conversion to its cyclic anhydride and subsequent reaction with benzyl alcohol, though yields are moderate (59%) and the process generates toxic waste .

- Drug Delivery: Incorporated into pH-responsive micelles (e.g., mPEG-S-PBLG) for targeted anticancer drug delivery, leveraging its hydrophobic properties .

- Material Science: Acts as a pseudo-template in molecularly imprinted polymers (MIPs) for selective adsorption of anticancer drugs like pemetrexed .

Mechanism of Action

Target of Action

N-Carbobenzoxy-L-glutamic acid, also known as N-Cbz-L-glutamic acid or Z-Glu-OH, is primarily used as a protecting group for amines in organic synthesis . It is particularly used in peptide synthesis, where it protects the amine group from reacting prematurely during the synthesis process .

Mode of Action

The this compound compound acts by protecting amines as less reactive carbamates in organic synthesis . The protection is typically performed with this compound either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism involves the attack of the nucleophilic amine to the highly reactive chloroformate .

Biochemical Pathways

This compound plays a role in the glutamate metabolic pathway . Glutamate is a non-essential amino acid that can be used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It plays an important role in many metabolic pathways .

Result of Action

The primary result of the action of this compound is the protection of amines during peptide synthesis . This allows for the controlled synthesis of peptides without premature reactions occurring. The compound can be removed by reduction, releasing toluene and the free carbamate .

Action Environment

The action of this compound is influenced by the conditions of the reaction environment. For instance, the compound is stable to bases and acids, but its removal by reduction is unique . The compound is typically stored at temperatures below -20°C .

Biochemical Analysis

Biochemical Properties

N-Carbobenzoxy-L-glutamic acid is involved in various biochemical reactions. It is used for the synthesis of carboxyalkyl peptides . The compound is typically protected with Cbz-Cl under Schotten-Baumann conditions or with an organic base . The mechanism involves the attack of the nucleophilic amine to the highly reactive chloroformate .

Cellular Effects

The cellular effects of this compound are not well-studied. Glutamate, the parent compound of this compound, plays a key role in cellular processes. It is an excitatory neurotransmitter that communicates information rapidly by activating receptors in other neurons . Aberrant accumulation of glutamate has been linked to neurotoxicity and neurodegeneration .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into glutamate. This process is catalyzed by glutaminase (GLS) in the mitochondria . Glutamate is then converted into α-ketoglutarate, a key metabolite in the tricarboxylic acid (TCA) cycle .

Temporal Effects in Laboratory Settings

It is known that glutamate, the parent compound of this compound, can be rapidly determined using high-performance liquid chromatography (HPLC) technology .

Metabolic Pathways

This compound is involved in the metabolism of glutamate . Glutamate is a non-essential amino acid that can be synthesized in the body through distinct metabolic pathways . It serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, L-γ-glutamyl-L-cysteine .

Transport and Distribution

It is known that glutamate, the parent compound of this compound, is taken up by transporters, which directly regulate extracellular glutamate concentrations and limit excitotoxicity .

Subcellular Localization

It is known that glutamate, the parent compound of this compound, is released from neurons and is not enzymatically degraded . Instead, it is taken up by transporters, which directly regulate extracellular glutamate concentrations and limit excitotoxicity .

Biological Activity

N-Carbobenzoxy-L-glutamic acid (CBZ-L-Glu) is a protected derivative of the amino acid L-glutamic acid, widely utilized in organic synthesis and biocatalysis. This compound exhibits notable biological activities, particularly in enzymatic reactions and potential therapeutic applications. The following sections explore its synthesis, biological activity, and relevant case studies.

Synthesis and Enzymatic Reactions

CBZ-L-Glu serves as a key intermediate in the synthesis of various bioactive compounds. It can be converted into cyclic anhydrides and other derivatives through enzymatic processes. For instance, a recent study demonstrated that CBZ-L-Glu can be mono-benzylesterified using the protease Alcalase, achieving yields up to 81% . The screening of different proteases revealed that Alcalase was the most effective enzyme for this transformation, underscoring the importance of enzyme selection in biocatalytic processes.

Table 1: Enzyme Screening Results for CBZ-L-Glu Esterification

| Enzyme | Reaction Type | Yield (%) |

|---|---|---|

| Alcalase | α-selective benzyl esterification | 81 |

| Other Proteases | Various | Varies |

Biological Activity

The biological activity of CBZ-L-Glu extends to its role as a substrate for various enzymes involved in peptide synthesis and modification. Its derivatives have been studied for their potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). Compounds derived from CBZ-L-Glu exhibit inhibitory activity against enzymes like BACE-1 and GSK-3β, which are implicated in the pathogenesis of AD .

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective effects of CBZ-L-Glu derivatives, researchers found that these compounds could mitigate oxidative stress and improve cognitive function in animal models. The antioxidant properties of these derivatives were linked to their ability to reduce reactive oxygen species (ROS) levels, which are known to contribute to neuronal damage in AD .

Research Findings

Recent research has highlighted the versatility of CBZ-L-Glu in synthetic chemistry and its potential therapeutic applications:

- Hydrolysis Studies : Asymmetrical hydrolysis of N-carbobenzoxy-dl-glutamic acid was performed using hog kidney acylase, yielding L-glutamic acid with high optical purity ([α]D = +31.9°) . This demonstrates the compound's utility in producing enantiomerically pure amino acids.

- Multi-target Activity : Compounds derived from CBZ-L-Glu have shown multi-target activity against various enzymes related to neurodegenerative diseases, suggesting their potential as multi-target therapeutic agents .

Table 2: Biological Activities of CBZ-L-Glu Derivatives

| Compound | Target Enzyme | Activity Type |

|---|---|---|

| CBZ-L-Glu | BACE-1 | Inhibition |

| CBZ-L-Glu | GSK-3β | Inhibition |

| Derivative X | AChE | Inhibition |

| Derivative Y | Antioxidant | ROS Reduction |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-Carbobenzoxy-L-glutamic acid (N-Cbz-L-Glu) derivatives?

N-Cbz-L-Glu derivatives, such as the 1-benzyl or 5-benzyl esters, are synthesized via carbobenzoxy (Cbz) protection of the α-amino group, followed by esterification of specific carboxyl groups. For example, N-Cbz-L-glutamic acid 1-benzyl ester (CAS 3705-42-8) is prepared using benzyl alcohol under controlled anhydrous conditions to avoid side reactions. Purification typically involves recrystallization from non-polar solvents or chromatography, with purity verified by HPLC (>97.0% by HLC) .

Q. How should researchers handle stability and storage of N-Cbz-L-Glu derivatives in aqueous solutions?

N-Cbz-L-Glu esters are prone to hydrolysis in aqueous media. Stability is enhanced by storing derivatives in anhydrous solvents (e.g., dry CCl₄ or DMF) at –20°C. For lab-scale use, avoid prolonged exposure to moisture or acidic/basic conditions, which accelerate deprotection. Analytical methods like NMR (e.g., monitoring peaks at δ 1.7–2.46 and 4.8–5.16 for benzyl groups) can confirm structural integrity during storage .

Q. What safety precautions are critical when working with N-Cbz-L-Glu and its intermediates?

N-Cbz-L-Glu derivatives may release hazardous byproducts (e.g., benzyl bromide) during deprotection. Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, immediately rinse with water and remove contaminated clothing. For spills, neutralize with inert absorbents (e.g., silica gel) and dispose of waste according to hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of N-Cbz-L-Glu in peptide coupling reactions?

To optimize coupling efficiency, monitor reaction kinetics using real-time FTIR or HPLC to track the consumption of active esters (e.g., 5-benzyl ester). Control steric hindrance by selecting less bulky esters (e.g., 5-methyl ester) and activating agents like HOBt/DCC. For example, highlights the use of HBr gas in CCl₄ for selective deprotection, requiring strict anhydrous conditions to prevent decomposition of γ-glutamyl phosphate intermediates .

Q. What analytical techniques are suitable for characterizing labile intermediates derived from N-Cbz-L-Glu?

Labile intermediates, such as γ-glutamyl phosphate, require rapid analysis due to their instability. Use low-temperature NMR (e.g., in CDCl₃ at –40°C) to capture transient signals. Mass spectrometry (e.g., ESI-MS) can identify cleavage products (e.g., acyl-ium ions at m/z 280.27), but avoid high-energy ionization methods that fragment fragile intermediates. Colorimetric assays (e.g., hydroxamate formation at 505 nm) provide quantitative data on acyl phosphate stability .

Q. How can population balance modeling improve the crystallization of N-Cbz-L-Glu polymorphs?

Solvent-mediated polymorphic transformations (e.g., α → β forms) are governed by dissolution-nucleation-growth dynamics. Implement population balance models (PBM) to simulate crystal size distribution (CSD) changes under varying temperatures. As shown in , the β-form’s growth rate is temperature-dependent; experimental validation at 1-L batch scale with inline CSD monitoring (e.g., laser diffraction) can refine model parameters like nucleation rate constants .

Q. What strategies mitigate side reactions during enzymatic or chemical deprotection of N-Cbz-L-Glu?

Enzymatic deprotection (e.g., using carboxypeptidase Y) minimizes racemization compared to acidic methods (e.g., HBr/acetic acid). For chemical deprotection, use scavengers (e.g., thioanisole) to trap benzyl cations. demonstrates that incomplete HBr drying leads to hydrolysis instead of clean deprotection; pre-drying HBr over P₂O₅ ensures anhydrous conditions for selective Cbz removal .

Q. Methodological Notes

- References to Commercial Sources : Excluded per guidelines; focus on synthesis and characterization protocols from peer-reviewed studies.

- Data Contradictions : reports instability of γ-glutamyl phosphate, whereas earlier studies assumed stability under similar conditions. Researchers should validate intermediate stability using real-time analytics.

- Advanced Tools : Molecular dynamics simulations (e.g., LAMMPS) can complement PBMs for predicting crystallization pathways .

Comparison with Similar Compounds

The structural and functional differences between Cbz-L-glutamic acid and its analogs are critical for their respective applications. Below is a comparative analysis:

Ester Derivatives

Key Observations :

- Reactivity : The 5-methyl and 1-benzyl esters exhibit distinct regioselectivity in reactions due to ester group positioning. For example, the 1-benzyl ester is more reactive in peptide coupling than the 5-tert-butyl derivative .

- Sustainability : Enzymatic routes for α-benzyl L-glutamate synthesis (using lipases) offer higher selectivity and reduced waste compared to chemical methods involving Cbz-L-glutamic acid .

Alternative Protecting Groups

Key Observations :

- Depletion Efficiency : Boc and Fmoc groups are preferred in solid-phase peptide synthesis (SPPS) due to compatibility with automated protocols, whereas Cbz requires harsher conditions .

- Cost : Cbz derivatives are generally cheaper than Fmoc analogs but less versatile in complex syntheses.

Functionalized Analogs

Key Observations :

- Bioactivity : Substituting Cbz with carbamyl or lauroyl groups shifts utility from synthesis to therapeutic or industrial applications. For instance, N-carbamyl-L-glutamic acid inhibits tumor growth by 80–93% in vivo .

Properties

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFCXMDXBIEMQG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883660 | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-62-0, 63648-73-7 | |

| Record name | N-(Benzyloxycarbonyl)-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-((phenylmethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.